![molecular formula C10H22N2O2 B3041881 Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 400652-55-3](/img/structure/B3041881.png)
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) is an organic compound belonging to the class of carbamic acids. It is a colorless, crystalline solid with a molecular formula of C7H17NO2. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, dyes, and polymers. Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) has been widely studied due to its unique properties and its potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Chemical Processes
Carbamic acid esters, including the specified compound, are involved in various chemical synthesis processes. For example, they are used in the synthesis of tolylenediisocyanate, a critical component in the production of polyurethanes, through a phosgene-free process. This involves alkoxycarbonylation reactions and pyrolysis steps to yield tolylenediisocyanate and corresponding alcohols (Aso & Baba, 2003).
As Ammonia Equivalent in Chemical Reactions
Carbamic acid esters are used as ammonia equivalents in chemical reactions, particularly in the palladium-catalyzed amination of aryl bromides and chlorides. This allows for the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010).
Chiral Intermediates in Drug Synthesis
These compounds are key intermediates in the synthesis of drugs, such as HIV protease inhibitors. The stereoselective reduction of specific carbamic acid esters using microbial cultures is a critical step in producing these pharmaceuticals with high yield and purity (Patel et al., 2003).
Development of Prodrugs
Carbamic acid esters are also investigated for their potential as prodrugs. They have been synthesized and evaluated as prodrug forms for dopaminergic drugs, showing varying stability and enzymatic activity depending on their substitution patterns (Hansen et al., 1991).
Biocatalytic Synthesis for Antiviral and Antihypertensive Drugs
In the biocatalytic synthesis of chiral intermediates, carbamic acid esters are crucial for producing compounds used in antiviral and antihypertensive medications. This involves microbial reduction and enzymatic processes to achieve high enantiomeric excess and yield (Patel, 1999).
properties
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3-methylbutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMFTBALAAREO-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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